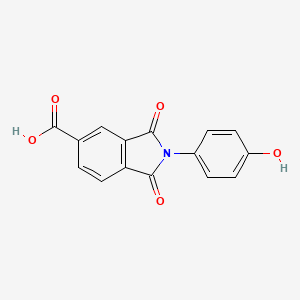

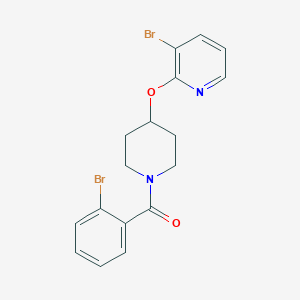

![molecular formula C14H12N2OS2 B2981264 5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-23-9](/img/structure/B2981264.png)

5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another method involves the acylation of pyrimidines with carboxylic anhydrides or acid chlorides, which are then transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

In the synthesis of similar compounds, reactions involve the use of carboxylic anhydrides or acid chlorides, and the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

Thienopyrimidines have been extensively studied for their anticancer properties. They act on various cancer cell lines by interfering with cell proliferation and survival pathways . The sulfur-containing moiety in the compound can potentially enhance its interaction with biological targets, making it a valuable scaffold for developing new anticancer drugs.

Pharmacology: Kinase Inhibition

In pharmacology, thienopyrimidines are known to inhibit kinases, enzymes that play a crucial role in signal transduction within cells . The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer, inflammation, and autoimmune disorders.

Biochemistry: Enzyme Modulation

The compound’s structural features, particularly the thieno[2,3-d]pyrimidin-4-one core, may allow it to modulate enzyme activity. This can be crucial in studying enzyme mechanisms and developing enzyme inhibitors that can serve as research tools or potential therapeutics .

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex heterocyclic structures. Its reactivity towards nucleophilic substitution or addition reactions can be utilized to create a variety of derivatives with potential biological activity .

Materials Science: Organic Semiconductors

Thienopyrimidines have shown promise in the field of materials science, particularly as organic semiconductors. Their conjugated systems and electron-rich sulfur atoms can contribute to charge transport properties, making them suitable for use in electronic devices .

Antibacterial Research: Development of New Antibiotics

The structural complexity of thienopyrimidines allows them to interact with bacterial proteins, potentially leading to the development of new antibiotics. Research has shown that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

5-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-7-3-4-9(5-8(7)2)10-6-19-13-11(10)12(17)15-14(18)16-13/h3-6H,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUWQFCIJLCWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

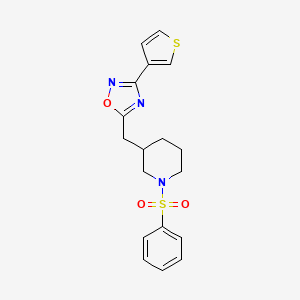

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)

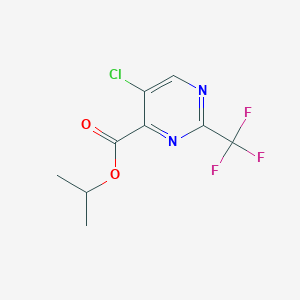

![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)

![4-Methyl-1-oxa-6lambda6-thiaspiro[2.4]heptane 6,6-dioxide](/img/structure/B2981190.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2981191.png)

![N-(2-methylphenyl)-2-[(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2981192.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2981204.png)